REACTION_SMILES
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[OH:13][c:14]1[cH:15][c:16]([CH:17]=[O:18])[cH:19][cH:20][c:21]1[OH:22].[c:1]1([NH:7][C:8]([CH2:9][C:10]#[N:11])=[O:12])[cH:2][cH:3][cH:4][cH:5][cH:6]1>>[c:1]1([NH:7][C:8]([C:9]([C:10]#[N:11])=[CH:17][c:16]2[cH:15][c:14]([OH:13])[c:21]([OH:22])[cH:20][cH:19]2)=[O:12])[cH:2][cH:3][cH:4][cH:5][cH:6]1
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=Cc1ccc(O)c(O)c1
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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N#CCC(=O)Nc1ccccc1
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Name
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|
Type
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product
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Smiles
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N#CC(=Cc1ccc(O)c(O)c1)C(=O)Nc1ccccc1
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Source
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Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_SMILES
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[OH:13][c:14]1[cH:15][c:16]([CH:17]=[O:18])[cH:19][cH:20][c:21]1[OH:22].[c:1]1([NH:7][C:8]([CH2:9][C:10]#[N:11])=[O:12])[cH:2][cH:3][cH:4][cH:5][cH:6]1>>[c:1]1([NH:7][C:8]([C:9]([C:10]#[N:11])=[CH:17][c:16]2[cH:15][c:14]([OH:13])[c:21]([OH:22])[cH:20][cH:19]2)=[O:12])[cH:2][cH:3][cH:4][cH:5][cH:6]1
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Name
|
|
Quantity
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Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O=Cc1ccc(O)c(O)c1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
N#CCC(=O)Nc1ccccc1
|
Name
|
|
Type
|
product
|
Smiles
|
N#CC(=Cc1ccc(O)c(O)c1)C(=O)Nc1ccccc1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |